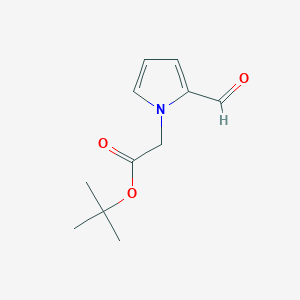

tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Description

tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (CAS: 1909317-17-4) is a pyrrole-based ester featuring a formyl substituent on the pyrrole ring and a bulky tert-butyl ester group. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.25 g/mol . The tert-butyl group enhances stability under basic conditions and influences steric interactions in reactions, making it a valuable intermediate in medicinal chemistry and heterocyclic synthesis. Key applications include its role in stereoselective Ugi reactions for synthesizing aldol protease inhibitors and as a precursor for antifungal agents .

Properties

IUPAC Name |

tert-butyl 2-(2-formylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGJPZUUYBDTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-formylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group undergoes selective oxidation or reduction under controlled conditions:

-

Mechanistic Insight : Polymer-supported TEMPO minimizes exothermic side reactions, enabling efficient oxidation of alcohols to aldehydes (reverse reaction applicable for aldehyde stabilization) .

-

Reductive Amination : The formyl group reacts with primary amines (e.g., n-butylamine) in the presence of NaBH(OAc)₃ to form secondary amines, with minimal dialkylation .

Nucleophilic Additions

The electrophilic formyl group participates in condensation reactions:

-

Key Observation : Condensation with glucose under acidic conditions yields pyrrole-carboxylic acid hybrids, highlighting the formyl group’s role in biomimetic synthesis .

Cross-Coupling Reactions

The pyrrole ring facilitates Suzuki-Miyaura couplings for biaryl synthesis:

| Conditions | Boronic Acid Partner | Product | Yield | Source |

|---|---|---|---|---|

| (Ph₃P)₄Pd(0), DME/H₂O, Na₂CO₃ | 2-Thiophene boronic acid | 4-(2'-Thienyl)-1H-pyrrole-2-carbaldehyde | 78% |

-

Synthetic Utility : These couplings enable modular construction of polyheterocyclic systems for drug discovery .

Hydrolysis of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions:

| Conditions | Product | Application |

|---|---|---|

| TFA/DCM (1:1), RT | 2-(2-Formyl-1H-pyrrol-1-yl)acetic acid | Precursor for HMG-CoA reductase inhibitors |

-

Industrial Relevance : This hydrolysis step is critical in synthesizing statin intermediates like pitavastatin .

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclizations:

| Conditions | Product | Key Feature |

|---|---|---|

| Chlorosulfonyl isocyanate, DMF, 0°C | 2-Cyano-pyrrol-1-yl-carbamic acid tert-butyl ester | Retains tert-butyl protection |

-

Note : The reaction proceeds via electrophilic activation of the formyl group, enabling cyanide incorporation .

Stability and Purification

Scientific Research Applications

Organic Synthesis

tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate serves as a valuable building block in organic synthesis. It is utilized as a precursor for the development of complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups enable diverse reactivity patterns, making it a versatile intermediate in synthetic pathways.

The compound's pyrrole ring structure is prevalent in many biologically active natural products and pharmaceuticals. Research indicates its potential role in drug discovery, particularly for compounds with anti-inflammatory, anticancer, and antimicrobial properties. The biological applications are underpinned by the compound's ability to interact with various molecular targets, influencing binding affinities and specificity .

Medical Applications

Therapeutic Potential

Research has focused on the therapeutic applications of this compound. It has been investigated for its role in synthesizing compounds that exhibit:

- Anti-inflammatory effects : Compounds derived from this structure have shown promise in reducing inflammation.

- Anticancer properties : The synthesis of pyrrole-fused structures has been linked to anticancer activity.

- Antimicrobial effects : The compound's derivatives are being studied for their potential to combat various bacterial infections .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique structure allows for the creation of polymers and advanced materials with specific properties. This capability is particularly valuable in developing new materials for electronics and coatings.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals | Versatile intermediate with diverse reactivity |

| Biological Activity | Drug discovery | Potential anti-inflammatory, anticancer, and antimicrobial properties |

| Medical Applications | Therapeutic compounds | Effective against inflammation and bacterial infections |

| Industrial Applications | Specialty chemicals production | Unique structure enables advanced material development |

Case Study 1: Anticancer Research

A study investigated the synthesis of pyrrole-based compounds derived from this compound, revealing significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrrole ring enhanced anticancer activity, showcasing the compound's potential in cancer therapeutics .

Case Study 2: Antimicrobial Development

Research focused on synthesizing derivatives of this compound demonstrated effective inhibition against Gram-positive bacteria. The study highlighted the compound's ability to serve as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The formyl group and pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects: tert-Butyl vs. Methyl/Ethyl Esters

The tert-butyl group distinguishes this compound from analogs like methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (5a) and ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate . Key differences include:

- Steric Effects : The tert-butyl group hinders nucleophilic attacks, making it less reactive in cyclization compared to methyl/ethyl esters . However, its bulkiness improves stereochemical control in multicomponent reactions like the Ugi reaction .

- Solubility : tert-Butyl esters are more hydrophobic, favoring organic-phase reactions, whereas methyl/ethyl esters may exhibit better solubility in polar solvents .

Heterocycle Variations: Pyrrole vs. Pyrazole

Replacing the pyrrole ring with pyrazole (e.g., tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate ) alters electronic properties and reactivity:

- Reactivity: The formyl group on the pyrrole enables condensation reactions (e.g., with enaminones) to form bioactive heterocycles , while pyrazole analogs lack this functionality.

- Biological Activity : Pyrrole-based compounds exhibit stronger antifungal effects against Candida spp. due to interactions with HMGR catalytic sites .

Functional Group Modifications: Role of the Formyl Group

The formyl group in the target compound enables diverse transformations:

- Condensation Reactions: Forms enaminones with DMFDMA, leading to pyrrolo[1,2-a]pyrazines with antifungal activity .

- Multi-Component Reactions : Participates in Ugi reactions to generate stereochemically complex inhibitors .

Compounds lacking the formyl group (e.g., tert-butyl 2-(2-pyrrolyl)acetate) cannot undergo these reactions, limiting their utility in advanced synthesis .

Biological Activity

Tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a compound derived from pyrrole, known for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrrole ring with a formyl group and an acetate moiety. This unique structure contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds with pyrrole structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of 2-formylpyrrole can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

Pyrrole derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. A study highlighted that certain pyrrole derivatives exhibited inhibitory effects against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | < 1 |

| Compound B | E. coli | 10 |

| Compound C | S. aureus | 5 |

Antitumor Activity

The antitumor potential of pyrrole derivatives has been extensively studied. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer). The IC50 values for these compounds ranged from 0.065 to 9.4 µmol/L, indicating their efficacy in inhibiting tumor cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : Some studies suggest that pyrrole derivatives inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .

- Cell Cycle Arrest : By inducing cell cycle arrest in cancer cells, these compounds prevent further proliferation.

Case Studies

Several case studies have explored the therapeutic potential of pyrrole derivatives:

- Study on Antitubercular Activity : A series of new pyrrole derivatives were synthesized and tested against M. tuberculosis. The most active compounds showed promising results with low cytotoxicity toward host cells while effectively limiting bacterial growth .

- Antioxidant Efficacy : In vitro assays demonstrated that this compound exhibited higher antioxidant activity compared to standard antioxidants such as ascorbic acid, highlighting its potential for developing antioxidant therapies .

Q & A

Q. What are the standard synthetic protocols for tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate?

The compound is synthesized via alkylation of pyrrole derivatives. For example, ethyl bromoacetate reacts with pyrrole-2-carboxaldehyde in acetonitrile under reflux (100°C, 3 hours) with potassium carbonate as a base. Purification involves silica gel chromatography using a hexane/ethyl acetate/dichloromethane gradient . Analogous methods for methyl esters (e.g., methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate) involve DMSO-mediated condensation of amino acid esters with D-ribose under high-pressure heating .

Q. How can structural characterization be performed for this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the formyl group (~9.5–10 ppm for aldehyde protons) and tert-butyl group (~1.4 ppm for methyl protons) .

- HRMS : For exact mass verification (e.g., molecular ion peaks matching C11H15NO3) .

- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester and aldehyde groups) .

Q. What safety precautions are recommended for handling this compound?

Limited toxicity data are available, but it should be handled by trained professionals in a fume hood. Use PPE (gloves, goggles) and avoid inhalation/ingestion. Store at –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in its synthesis?

Q. What strategies ensure stereoselective functionalization of this compound?

Chiral auxiliaries or enantiopure starting materials (e.g., L-amino acids) can induce stereoselectivity. For example, Ugi reactions with tert-butyl isocyanide and chiral amines yield tetrahydropyrrolo[1,2-α]pyrazines with defined stereochemistry .

Q. What mechanistic insights exist for its reactivity in multicomponent reactions?

The formyl group participates in Claisen-Schmidt aldol condensations, while the ester moiety acts as an electron-withdrawing group, stabilizing intermediates. Mechanistic studies using MALDI-TOF or in-situ NMR can track reaction pathways .

Q. How is this compound utilized in medicinal chemistry or drug discovery?

Derivatives like 3-oxo-tetrahydropyrrolopyrazines exhibit inhibitory activity against aldol proteases, validated via enzymatic assays . Its pyrrole core is also a scaffold for indolizine synthesis, relevant to anticancer agent development .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

Key issues include:

Q. How does its stability vary under different storage conditions?

While no degradation data exist for the tert-butyl derivative, analogous methyl esters degrade via hydrolysis in humid environments. Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .

Q. What computational methods support its structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) of the pyrrole ring, while molecular docking predicts binding affinities to target proteins like proteases .

Methodological Tables

Q. Table 1: Key Synthetic Routes

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of pyrrole | Acetonitrile, K₂CO₃, 100°C, 3h | 94% | |

| D-ribose condensation | DMSO, 110°C, high pressure | 14–52% |

Q. Table 2: Analytical Data

| Technique | Key Signals |

|---|---|

| 1H NMR (CDCl₃) | δ 9.8 (CHO), 1.4 (t-Bu) |

| HRMS (ESI+) | m/z 226.1443 [M+H]+ (calc. 226.144) |

Q. Table 3: Safety and Storage

| Parameter | Recommendation |

|---|---|

| Storage Temperature | –20°C (long-term), –4°C (short-term) |

| PPE | Gloves, goggles, lab coat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.